molecular formula C23H19Cl4N3O3 B3036063 2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate CAS No. 338963-06-7

2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B3036063
CAS No.: 338963-06-7
M. Wt: 527.2 g/mol
InChI Key: QHDKNAOECQIFJD-UHFFFAOYSA-N
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Description

2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C23H19Cl4N3O3 and its molecular weight is 527.2 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a dichloroaniline moiety linked to a phenylpropyl chain and a carbamate functional group. This structural configuration is believed to contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The carbamate group is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) and other metabolic enzymes .
  • Receptor Modulation : The presence of the dichloroaniline group suggests possible interactions with dopamine receptors, which could influence neurochemical pathways relevant in conditions like schizophrenia and depression .

Anticancer Activity

Several studies have reported on the anticancer potential of similar compounds. For instance, derivatives of phenylcarbamoyl have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
7fHCT-1166.2
7eT47D27.3

The compound under consideration may exhibit similar properties due to its structural analogies .

Antimicrobial Activity

Compounds with similar dichloroaniline structures have shown promising antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition .

Case Studies

  • Case Study on Enzyme Inhibition : A study investigated the effects of a structurally related compound on AChE activity. Results indicated a significant dose-dependent inhibition, suggesting that modifications in the structure could enhance or diminish this effect .
  • Cytotoxicity Assay : In vitro assays conducted on HeLa cells revealed that compounds with similar functionalities exhibited substantial cytotoxicity. The percentage of viable cells was significantly reduced in treated groups compared to controls, indicating potential for therapeutic application in oncology .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for determining its viability as a therapeutic agent:

  • Absorption : The presence of lipophilic groups suggests good membrane permeability.
  • Distribution : The compound's ability to cross the blood-brain barrier may be influenced by its molecular size and polarity.
  • Metabolism : Metabolic stability studies indicate that substitution patterns can significantly affect the degradation pathways and half-life of the compound in biological systems.

Properties

IUPAC Name

[2-[(3,4-dichlorophenyl)carbamoylamino]-3-phenylpropyl] N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl4N3O3/c24-18-8-6-15(11-20(18)26)28-22(31)29-17(10-14-4-2-1-3-5-14)13-33-23(32)30-16-7-9-19(25)21(27)12-16/h1-9,11-12,17H,10,13H2,(H,30,32)(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDKNAOECQIFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110580
Record name Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338963-06-7
Record name Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338963-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate
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2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate
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2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate
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2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate
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2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate
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2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate

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